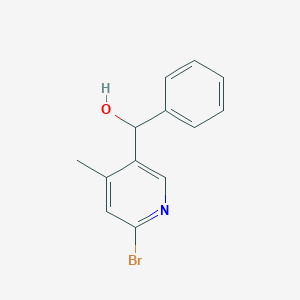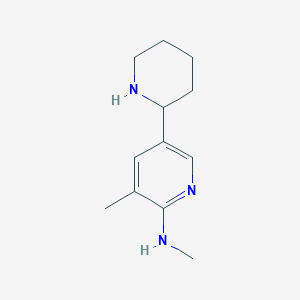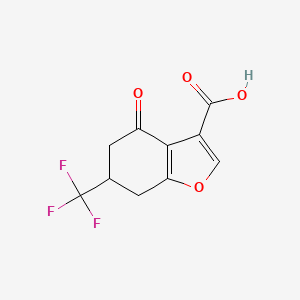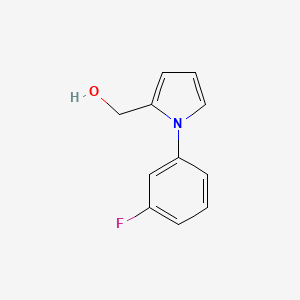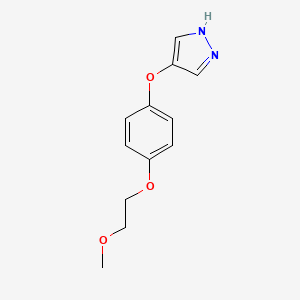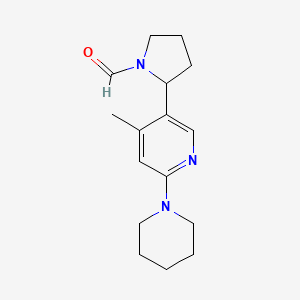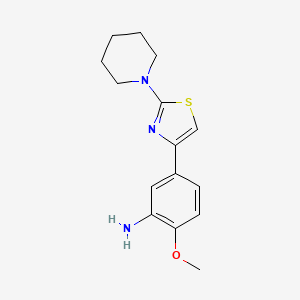
2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline is a complex organic compound that features a thiazole ring, a piperidine moiety, and a methoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Métodos De Preparación
The synthesis of 2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often include the use of solvents like dichloromethane and bases such as lutidine . The purity of the synthesized compounds is usually confirmed through C, H, and N analysis, and the structure is analyzed using IR, 1H, 13C NMR, and mass spectral data .
Análisis De Reacciones Químicas
2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, biocides, and fungicides.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . Molecular docking studies have provided insights into the three-dimensional geometrical view of the ligand binding to their protein receptor .
Comparación Con Compuestos Similares
2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of a methoxy group, a piperidine moiety, and a thiazole ring, which contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C15H19N3OS |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
2-methoxy-5-(2-piperidin-1-yl-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C15H19N3OS/c1-19-14-6-5-11(9-12(14)16)13-10-20-15(17-13)18-7-3-2-4-8-18/h5-6,9-10H,2-4,7-8,16H2,1H3 |
Clave InChI |
HTZKUBSZUNWNOS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CSC(=N2)N3CCCCC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




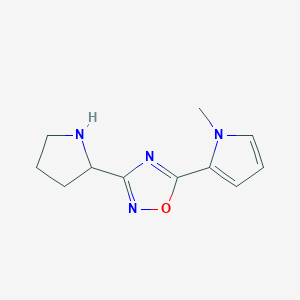

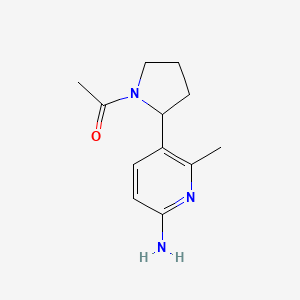

![[1,2,4]Triazolo[3,4-F][1,2,4]triazin-8-OL](/img/structure/B11801612.png)
